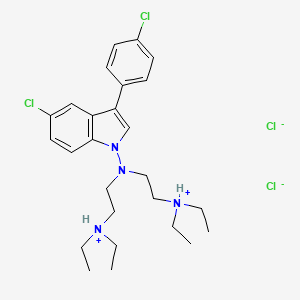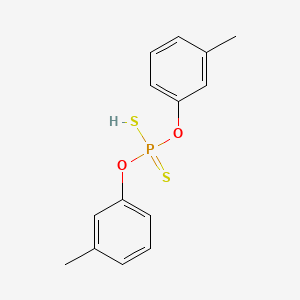
O,O'-Di-m-cresyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O’-Di-m-cresyl dithiophosphate is an organophosphorus compound with the molecular formula C14H15O2PS2. It consists of 15 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . This compound is part of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the field of lubrication and metalworking.
Métodos De Preparación
The synthesis of O,O’-Di-m-cresyl dithiophosphate typically involves the reaction of cresol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of thiophosphate salts and alkyl halides in the presence of a base . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
O,O’-Di-m-cresyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, sulfur, and phosphorus compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of phosphorothioates .
Aplicaciones Científicas De Investigación
O,O’-Di-m-cresyl dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds. In biology, it has been studied for its potential use as a pesticide due to its ability to inhibit certain enzymes. In medicine, it has been explored for its potential therapeutic properties . Additionally, it is used in the industry as a lubricant additive and in metalworking fluids .
Mecanismo De Acción
The mechanism of action of O,O’-Di-m-cresyl dithiophosphate involves its interaction with metal ions and enzymes. The compound forms complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site . The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can affect various biochemical pathways.
Comparación Con Compuestos Similares
O,O’-Di-m-cresyl dithiophosphate is similar to other dithiophosphate compounds, such as O,O-diethyl dithiophosphate and O,O-diisopropyl dithiophosphate . it is unique in its specific structure and the presence of cresyl groups, which can influence its reactivity and applications. Compared to its analogs, O,O’-Di-m-cresyl dithiophosphate exhibits different selectivity and efficiency in various industrial processes .
Propiedades
Número CAS |
7595-89-3 |
|---|---|
Fórmula molecular |
C14H15O2PS2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
bis(3-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2/c1-11-5-3-7-13(9-11)15-17(18,19)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
GKNITEVWPONLFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


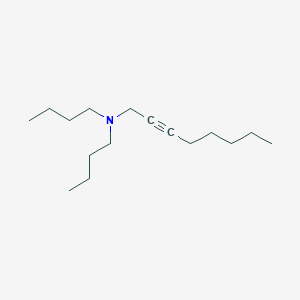
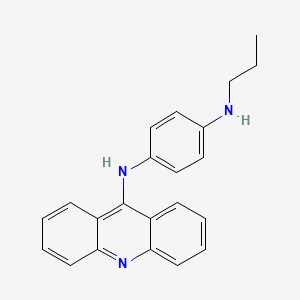

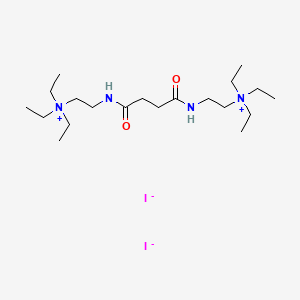
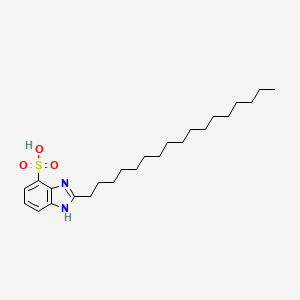
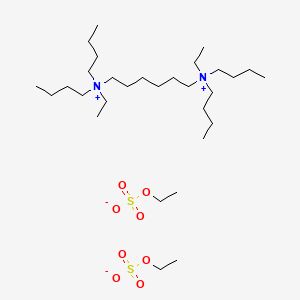
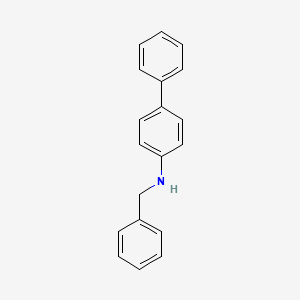
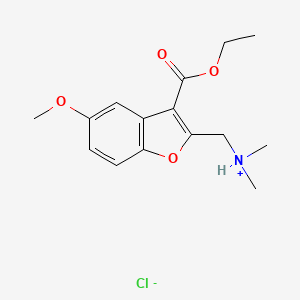

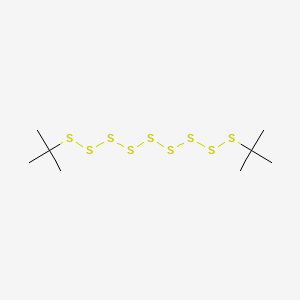
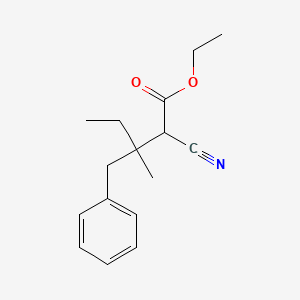
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

